Fluorodesoxiglucosa F 18

Descripción general

Descripción

El irinotecán es un agente quimioterapéutico utilizado principalmente en el tratamiento del cáncer colorrectal metastásico y el adenocarcinoma pancreático . Es un inhibidor de la topoisomerasa I, lo que significa que interfiere con la enzima topoisomerasa I, provocando daño al ADN y muerte celular . El irinotecán es un derivado soluble en agua de la camptotecina, un compuesto natural extraído del árbol chino Camptotheca acuminata .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El irinotecán ejerce sus efectos inhibiendo la enzima topoisomerasa I, que es esencial para la replicación y transcripción del ADN . Al unirse al complejo topoisomerasa I-ADN, el irinotecán evita la religadura de las roturas de una sola hebra en el ADN, lo que lleva a la acumulación de daño en el ADN y, en última instancia, a la muerte celular . El metabolito activo, SN-38, es significativamente más potente que el propio irinotecán y desempeña un papel crucial en su actividad antitumoral .

Análisis Bioquímico

Biochemical Properties

Fludeoxyglucose F 18 is taken up by tissues that rely on glucose as an energy source . This uptake is a marker for the tissue uptake of glucose, which is closely correlated with certain types of tissue metabolism . In cancer cells, for example, the cells are generally characterized by enhanced glucose metabolism partially due to an increase in the activity of glucose transporters, an increased rate of phosphorylation activity, a reduction of phosphatase activity, or a dynamic alteration in the balance among all these processes .

Cellular Effects

Fludeoxyglucose F 18 has profound effects on various types of cells and cellular processes. After being injected into a patient, it is rapidly distributed to all organs of the body . In cancer cells, Fludeoxyglucose F 18 accumulates due to their enhanced glucose metabolism . This allows for the identification of regions of abnormal glucose metabolism associated with malignancy .

Molecular Mechanism

Fludeoxyglucose F 18 exerts its effects at the molecular level through several mechanisms. It is taken up by the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues there is negligible dephosphorylation . This allows Fludeoxyglucose F 18 to be a marker for the tissue uptake of glucose .

Temporal Effects in Laboratory Settings

Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine . Optimal PET imaging is generally achieved between 30 to 40 minutes after administration .

Metabolic Pathways

Fludeoxyglucose F 18 is involved in the glycolysis metabolic pathway . After being taken up by the GLUT-1 glucose transporter, it is phosphorylated by hexokinase to FDG-6-phosphate .

Transport and Distribution

Fludeoxyglucose F 18 is rapidly distributed to all organs of the body after intravenous administration . It is taken up by tissues that rely on glucose as an energy source .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El irinotecán se sintetiza a partir de la camptotecina mediante una serie de reacciones químicas. . La ruta sintética normalmente incluye:

Hidroxilación: La camptotecina se hidroxila para formar 10-hidroxicamptotecina.

Esterificación: El grupo hidroxilo se esterifica con un derivado de piperidina para formar irinotecán.

Métodos de producción industrial

La producción industrial de irinotecán implica la síntesis a gran escala utilizando reacciones químicas similares, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

El irinotecán experimenta varios tipos de reacciones químicas:

Comparación Con Compuestos Similares

El irinotecán a menudo se compara con otros inhibidores de la topoisomerasa I y agentes quimioterapéuticos:

Topotecán: Otro inhibidor de la topoisomerasa I utilizado en el tratamiento del cáncer de ovario y de células pequeñas de pulmón.

Oxaliplatino: Un agente quimioterapéutico a base de platino utilizado en combinación con irinotecán para el tratamiento del cáncer colorrectal.

Fluorouracilo: A menudo se utiliza en combinación con irinotecán en regímenes de quimioterapia.

La característica única del irinotecán es su conversión al metabolito altamente potente SN-38, lo que aumenta significativamente su actividad antitumoral .

Propiedades

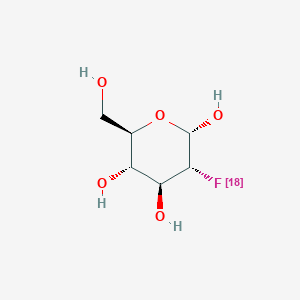

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)

![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)